2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine
Overview
Description
2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.71 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a benzoyl group that is further substituted with two methoxy groups
Preparation Methods
The synthesis of 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 3,4-dimethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy groups on the benzoyl ring can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Researchers study its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine can be compared with other similar compounds such as:
2-Chloro-5-(3,4-dimethoxyphenyl)pyridine: Similar structure but lacks the carbonyl group in the benzoyl moiety.
2-Chloro-5-(3,4-dimethoxybenzyl)pyridine: Similar structure but has a benzyl group instead of a benzoyl group.
2-Chloro-5-(3,4-dimethoxybenzoyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,4-dimethoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-11-5-3-9(7-12(11)19-2)14(17)10-4-6-13(15)16-8-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRJERYHBQEPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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